molecular formula C9H7NO4S B042353 8-Hydroxyquinoline-5-sulfonic acid CAS No. 84-88-8

8-Hydroxyquinoline-5-sulfonic acid

Cat. No. B042353
CAS RN: 84-88-8
M. Wt: 225.22 g/mol
InChI Key: LGDFHDKSYGVKDC-UHFFFAOYSA-N
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Description

8-Hydroxyquinoline-5-sulfonic acid, also known as 8-HQS, is a yellow fine crystalline powder . It is used in the synthesis of fat mass and obesity-associated proteins and anti-schistosomal compounds . It is also employed as a reagent for the determination of trace metals .


Synthesis Analysis

In a study, the cocrystal of 8-HQS and 5-chloro-8-hydroxyquinoline (CHQ) was formed using a solvent-assisted co-grinding method . Theoretical characterization was carried out to determine spectroscopic and electronic properties .


Molecular Structure Analysis

The molecular formula of 8-HQS is C9H7NO4S . Its molecular weight is 225.221 g/mol . The InChI string representation of its structure is InChI=1S/C9H7NO4S/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7/h1-5,11H,(H,12,13,14) .


Chemical Reactions Analysis

8-HQS shows a marked increase in the intensity of the fluorescence emission band when binding to metal ions . This is compared to the virtually non-luminescent free ligand .


Physical And Chemical Properties Analysis

8-HQS is a yellow fine crystalline powder . It has a melting point of over 300 °C .

Scientific Research Applications

Pharmacological and Medicinal Applications

8-Hydroxyquinoline-5-sulfonic acid and its derivatives have demonstrated a wide range of pharmacological activities, making them valuable in medicine:

Fluorescent Chemosensors for Metal Ions

HQS-based compounds can act as fluorescent probes for metal ions. Their selective binding to specific metals allows for sensitive detection and quantification in analytical chemistry .

Trace Metal Determination

HQS serves as a reagent for the determination of trace metals. Its chelating properties enable accurate analysis of metal ions in various samples .

Liquid Chromatography (LC) and Capillary Electrophoresis (CE) Applications

Researchers have explored HQS derivatives for use in LC and CE. Metal displacement equilibria involving HQS contribute to non-specific fluorescent post-column detection .

Other Applications

Mechanism of Action

Target of Action

8-Hydroxyquinoline-5-sulfonic acid is primarily used as a reagent for the determination of trace metals . It interacts with these metal ions, making it a valuable tool in analytical chemistry .

Mode of Action

The compound acts as a chelating agent, binding to metal ions through the oxygen atoms in its hydroxy and sulfonic acid groups . This interaction results in the formation of stable complexes, which can be detected and quantified .

Biochemical Pathways

Its ability to form complexes with metal ions suggests that it may interfere with metal-dependent enzymatic reactions and other biological processes that require metal cofactors .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Hydroxyquinoline-5-sulfonic acid is limited. Given its solubility in water , it is likely to be well-absorbed and distributed in the body. Its metabolism and excretion would depend on the specific biological context and the presence of other compounds.

Result of Action

The primary result of the action of 8-Hydroxyquinoline-5-sulfonic acid is the formation of stable complexes with metal ions . These complexes can be used for the detection and quantification of trace metals . The compound’s interaction with metal ions may also have effects at the molecular and cellular levels, potentially influencing metal-dependent biological processes .

Action Environment

The action of 8-Hydroxyquinoline-5-sulfonic acid can be influenced by various environmental factors. For example, its chelating activity may be affected by the pH of the solution, the presence of other chelating agents, and the concentration of metal ions . Furthermore, its stability and efficacy may be influenced by temperature and other physical conditions .

Safety and Hazards

8-HQS should be handled with care to avoid dust formation, inhalation, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

The complexation of 8-HQS with trivalent metal ions has been studied using various techniques . These studies aim to understand how this complexation influences the luminescence behavior of 8-HQS . This has important implications for the application of the complexes in sensing, light-emitting devices, or as electron transport layers in photovoltaics for solar energy conversion .

properties

IUPAC Name

8-hydroxyquinoline-5-sulfonic acid
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InChI

InChI=1S/C9H7NO4S/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7/h1-5,11H,(H,12,13,14)
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InChI Key

LGDFHDKSYGVKDC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O
Source PubChem
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Molecular Formula

C9H7NO4S
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DSSTOX Substance ID

DTXSID7041542
Record name 8-Hydroxyquinoline-5-sulfonic acid
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Molecular Weight

225.22 g/mol
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Physical Description

Pale yellow odorless solid; [Merck Index] Crystals; [Sigma-Aldrich MSDS]
Record name 8-Hydroxy-5-quinolinesulfonic acid
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Product Name

8-Hydroxyquinoline-5-sulfonic acid

CAS RN

84-88-8, 283158-18-9
Record name 8-Hydroxyquinoline-5-sulfonic acid
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Record name 5-Quinolinesulfonic acid, 8-hydroxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: HQS primarily interacts with its targets through chelation. The 8-hydroxyquinoline moiety acts as a bidentate ligand, coordinating to metal ions through its phenolic oxygen and ring nitrogen. This chelation can have various downstream effects depending on the metal ion and the context.

  • Metal ion sequestration: HQS can selectively bind and remove metal ions from solutions. This property is exploited in analytical techniques for metal ion detection and quantification, as well as in water treatment for heavy metal removal. [, , , , ]
  • Fluorescence enhancement/quenching: Upon complexation with certain metal ions, HQS exhibits enhanced fluorescence, enabling sensitive detection of these ions. Conversely, the presence of other molecules or ions can quench the fluorescence of metal-HQS complexes, providing a means to detect those specific analytes. [, , , ]
  • Modification of material properties: When incorporated into materials like polymers or nanoparticles, HQS can impart desirable properties, such as antibacterial activity, antifungal activity, and antitumor activity. These properties are often attributed to the ability of HQS and its metal complexes to interact with biological systems. []

A:

  • Spectroscopic data:
    • UV-Vis: HQS exhibits characteristic absorption bands in the ultraviolet-visible region, which are sensitive to pH and metal ion complexation. [, , ]
    • IR: Infrared spectroscopy reveals characteristic peaks corresponding to the various functional groups present in HQS, including O-H, N-H, C=O, and S=O stretching vibrations. [, ]
    • NMR: Proton and carbon NMR spectra provide detailed information about the structure and environment of the different atoms in the HQS molecule. []

A: HQS demonstrates compatibility with various materials, including polymers like poly(vinyl alcohol) and chitosan, as well as inorganic materials like titanium dioxide. [, ] This versatility allows for its incorporation into diverse applications, such as electrospun fibers for wound dressings or surface-modified TiO2 for photocatalysis.

A: While HQS itself is not a catalyst, its metal complexes can exhibit catalytic activity. For instance, the cobalt(II)-8-hydroxyquinoline-5-sulfonic acid complex (CoII(HQS)2) can catalyze the generation of reactive oxygen species, enhancing chemiluminescence reactions. []

A: Yes, computational chemistry techniques, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to investigate the photophysical properties of HQS. These studies provide insights into the electronic transitions responsible for HQS's absorption and emission spectra and help understand its behavior as a function of pH. []

A: Modifications to the HQS structure can significantly impact its activity and properties. For example, substituting the 8-hydroxyquinoline ring with different groups can alter its metal ion selectivity and fluorescence properties. [, , , , ]

A: While HQS exhibits inherent stability, specific formulation strategies can be employed to further improve its stability, solubility, or bioavailability. For example, incorporating HQS into polymeric matrices or nanoparticles can enhance its stability and control its release profile. [, ]

ANone: Various analytical methods are employed to characterize and quantify HQS, including:

  • Spectrophotometry: Utilizes the characteristic UV-Vis absorption bands of HQS and its metal complexes for quantification. [, , , , , , ]
  • Fluorometry: Leverages the fluorescence properties of HQS, particularly in its complexed form, for sensitive detection. [, , , , , ]
  • Chromatography: Techniques like high-performance liquid chromatography (HPLC) are used to separate and quantify HQS and its metal complexes in complex mixtures. [, , ]
  • Electrochemical methods: Electrodes modified with HQS can be used for the voltammetric determination of various analytes. []

A: Yes, depending on the specific application, various alternatives and substitutes for HQS exist. These alternatives often involve molecules with similar chelating properties or those capable of forming fluorescent complexes with metal ions. The choice of an alternative depends on factors such as cost, performance, and environmental impact. []

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